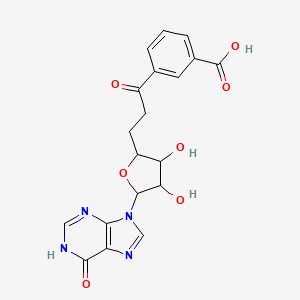

3-(3-(3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)propanoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone (vitamin K2) in certain bacteriaThe futalosine pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Futalosine is synthesized through a series of enzymatic reactions starting from chorismate. The initial step involves the dehydration of chorismate to generate 3-[(1-carboxyvinyl)oxy]-benzoic acid, which is then converted into 1,4-dihydroxy-6-naphthoate via three enzymatic reactions catalyzed by MqnA, MqnB, MqnC, and MqnD . The conversion of futalosine to dehypoxanthinyl futalosine is catalyzed by the enzyme MqnB, which releases hypoxanthine from futalosine .

Industrial Production Methods

These bacteria can be genetically engineered to overproduce futalosine, which can then be extracted and purified for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Futalosine undergoes several types of reactions, including:

Hydrolysis: The enzyme futalosine hydrolase catalyzes the hydrolysis of futalosine to release hypoxanthine.

Cyclization: Dehypoxanthine futalosine undergoes a radical cyclization to form cyclic dehypoxanthine futalosine.

Common Reagents and Conditions

Hydrolysis: Catalyzed by futalosine hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.

Cyclization: Involves radical intermediates and specific enzymes such as MqnC.

Major Products

Dehypoxanthine futalosine: Formed from the hydrolysis of futalosine.

Cyclic dehypoxanthine futalosine: Formed from the cyclization of dehypoxanthine futalosine.

Aplicaciones Científicas De Investigación

Futalosine and its pathway have several scientific research applications:

Mecanismo De Acción

Futalosine exerts its effects through the futalosine pathway, which involves several key enzymes:

MqnA: Catalyzes the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid.

MqnB: Catalyzes the hydrolysis of futalosine to dehypoxanthinyl futalosine.

MqnC: Involved in the radical cyclization of dehypoxanthinyl futalosine. These enzymes and their reactions are crucial for the biosynthesis of menaquinone, which is essential for the electron-transfer system in bacteria.

Comparación Con Compuestos Similares

Futalosine is unique compared to other menaquinone biosynthesis intermediates due to its distinct pathway. Similar compounds include:

Aplasmomycin: A specific inhibitor of the futalosine pathway.

Boromycin: Another inhibitor with similar activity to aplasmomycin.

Tirandamycins: Tetramic acid antibiotics that specifically inhibit the futalosine pathway.

These compounds highlight the uniqueness of futalosine and its pathway, making it an attractive target for developing specific antibacterial agents.

Propiedades

IUPAC Name |

3-[3-[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)

![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)